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molecular formula C12H17ClN2O2 B8604686 4-Chloro-5-ethoxycarbonylmethyl-2-(2-methylprop-2-yl)pyrimidine

4-Chloro-5-ethoxycarbonylmethyl-2-(2-methylprop-2-yl)pyrimidine

Cat. No. B8604686
M. Wt: 256.73 g/mol
InChI Key: YECKKPDBCKTCCK-UHFFFAOYSA-N
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Patent
US05010200

Procedure details

Phosphorus oxychloride (30 cm3) was added portionwise to ethyl 2-[2-(1,1-dimethylethyl)-4-hydroxypyrimidin-5-yl]-acetate (15.0 g). An exothermic reaction occurred and the resultant mixture was poured onto ice. After neutralisation with sodium carbonate the mixture was extracted with ethyl acetate and the extracts washed with water and dried over anhydrous magnesium sulphate. Removal of the solvent by evaporation under reduced pressure yielded ethyl 2-[2-(1,1-dimethylethyl)-4-chloropyrimidin-5-yl]acetate (11.35 g, oil, solidified on standing, mp. 42°-44° C.).
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[N:10]=[C:9](O)[C:8]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:7][N:6]=1)([CH3:4])[CH3:3].P(Cl)(Cl)([Cl:20])=O>>[CH3:1][C:2]([C:5]1[N:10]=[C:9]([Cl:20])[C:8]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:7][N:6]=1)([CH3:4])[CH3:3]

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
CC(C)(C)C1=NC=C(C(=N1)O)CC(=O)OCC
Name
Quantity
30 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An exothermic reaction
EXTRACTION
Type
EXTRACTION
Details
After neutralisation with sodium carbonate the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the extracts washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C1=NC=C(C(=N1)Cl)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 11.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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